molecular formula C13H8F8N4 B11102897 N,N'-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine

N,N'-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine

Cat. No.: B11102897
M. Wt: 372.22 g/mol
InChI Key: SXFVOOSWOKCVKQ-UHFFFAOYSA-N
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Description

N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine: is a synthetic organic compound characterized by the presence of two tetrafluoropyridinyl groups attached to a propane-1,3-diamine backbone This compound is notable for its unique structural features, which include both aromatic and perfluoroaromatic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,5,6-tetrafluoropyridine and propane-1,3-diamine.

    Coupling Reaction: The 2,3,5,6-tetrafluoropyridine is reacted with propane-1,3-diamine under controlled conditions to form the desired product. This reaction often requires the use of a coupling agent and a suitable solvent to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Complexation Reactions: The nitrogen atoms in the diamine backbone can coordinate with metal ions to form metal complexes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.

Scientific Research Applications

N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound’s unique properties make it suitable for use in specialty chemicals and advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine exerts its effects involves several molecular interactions:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and metal ions.

    Pathways Involved: The interactions with these targets can modulate biochemical pathways, leading to changes in cellular processes. For example, the compound’s ability to form metal complexes can influence metalloprotein function and activity.

Comparison with Similar Compounds

N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The propane-1,3-diamine backbone in N,N’-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine provides distinct chemical properties, such as different steric and electronic effects, compared to its benzene-based counterparts

Properties

Molecular Formula

C13H8F8N4

Molecular Weight

372.22 g/mol

IUPAC Name

N,N'-bis(2,3,5,6-tetrafluoropyridin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C13H8F8N4/c14-4-8(5(15)11(19)24-10(4)18)22-2-1-3-23-9-6(16)12(20)25-13(21)7(9)17/h1-3H2,(H,22,24)(H,23,25)

InChI Key

SXFVOOSWOKCVKQ-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=C(C(=NC(=C1F)F)F)F)CNC2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

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